PYR-ALA-OH

Übersicht

Beschreibung

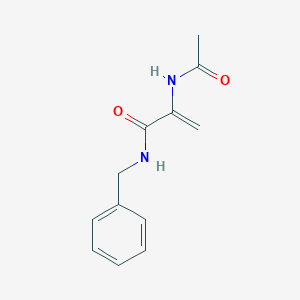

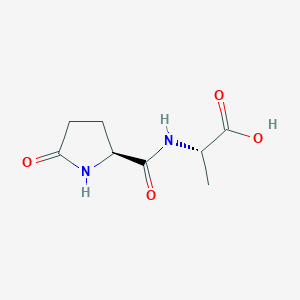

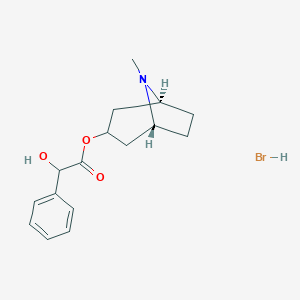

L-Pyroglutamyl-L-alanine is a biochemical compound with the molecular weight of 200.19 . It is a substrate for Pyroglutamyl Peptidase . The IUPAC name for this compound is (2S)-2-({[(2S)-5-oxo-2-pyrrolidinyl]carbonyl}amino)propanoic acid .

Molecular Structure Analysis

The molecular formula of L-Pyroglutamyl-L-alanine is C8H12N2O4 . The InChI code is 1S/C8H12N2O4/c1-4(8(13)14)9-7(12)5-2-3-6(11)10-5/h4-5H,2-3H2,1H3,(H,9,12)(H,10,11)(H,13,14)/t4-,5-/m0/s1 . The compound appears as a white powder .Physical and Chemical Properties Analysis

L-Pyroglutamyl-L-alanine is a white powder . The compound should be stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen

- Forscher haben multifunktionale, auf Pyrazolin basierende fluoreszierende Sonden (Pyr-n, n = 1–5) entwickelt, indem sie verschiedene aromatische Einheiten in den Pyrazolinkern integriert haben . Diese Sonden weisen aggregationsinduzierte Emissions (AIE)-Eigenschaften auf.

- Ein Analog des Tyr-MIF-1-Peptids, Pyr-Tyr-Phe-Leu-Ala-OH, zeigte eine bessere analgetische Aktivität als das natürliche Peptid Tyr-MIF-1 .

- Forscher entwickelten einen dreistufigen Enzymkaskadenweg unter Verwendung von Escherichia coli BL21 (DE3), um Pyrrolidon aus l-Glutamat (l-Glu) herzustellen .

Fluoreszierende Sonden für die Lipidtröpfchen (LD)-Bildgebung

Analgetische Aktivität

Enzymatische Synthese von Pyrrolidon aus l-Glutamat

Antibakterielle Eigenschaften von L-Alanin

Safety and Hazards

Wirkmechanismus

Target of Action

PYR-ALA-OH, also known as L-Pyroglutamyl-L-alanine, is a dipeptide that has been found to be a substrate for the enzyme pyroglutamyl peptidase I . This enzyme is involved in the hydrolysis of pyroglutamyl peptides and proteins, which play crucial roles in various biological processes .

Mode of Action

The enzyme L-pyrrolidonyl arylamidase hydrolyzes the L-pyrrolidonyl-β-naphthylamide substrate to produce a β-naphthylamine This reaction is crucial in the metabolism of certain proteins and peptides

Biochemical Pathways

This compound is involved in the pyruvate metabolic pathway . Pyruvate, a key intermediate in several metabolic pathways, is a product of glycolysis and can be converted to carbohydrates via gluconeogenesis, to fatty acids or energy through acetyl-CoA, to the amino acid alanine and to ethanol . The ratio of Pyr/Ala has been taken as an indicator of metabolic flux of Pyr to Ala synthesis or to Krebs cycle .

Pharmacokinetics

It’s known that peptides like this compound can be absorbed in the digestive tract, distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

The action of this compound, through its interaction with pyroglutamyl peptidase I, could potentially influence various biological processes. For instance, it’s known that the hormone thymulin, which has a peptide sequence that includes Pyr-Ala, is involved in T-cell differentiation and enhancement of T and NK cell actions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature can affect enzyme activity and stability, potentially influencing the compound’s action, efficacy, and stability . Furthermore, the presence of other molecules can also impact the compound’s action. For instance, thymulin, which contains a Pyr-Ala sequence, requires zinc for biological activity .

Biochemische Analyse

Biochemical Properties

L-Pyrrolidonecarboxyl-L-Alanine plays a significant role in biochemical reactions, particularly as a substrate for certain enzymes. It interacts with enzymes such as pyroglutamyl peptidase, which hydrolyzes the pyroglutamyl residue from the N-terminus of peptides . This interaction is crucial for the regulation of peptide activity and stability. Additionally, L-Pyrrolidonecarboxyl-L-Alanine may interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

L-Pyrrolidonecarboxyl-L-Alanine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can impact the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell . These changes can have downstream effects on cell growth, differentiation, and overall cellular health.

Molecular Mechanism

The molecular mechanism of L-Pyrrolidonecarboxyl-L-Alanine involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, its interaction with pyroglutamyl peptidase leads to the hydrolysis of the pyroglutamyl residue, which can modulate the activity of the target peptide . Additionally, L-Pyrrolidonecarboxyl-L-Alanine may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Pyrrolidonecarboxyl-L-Alanine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that L-Pyrrolidonecarboxyl-L-Alanine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to L-Pyrrolidonecarboxyl-L-Alanine can lead to changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of L-Pyrrolidonecarboxyl-L-Alanine vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects can be observed. For instance, high doses of L-Pyrrolidonecarboxyl-L-Alanine may lead to oxidative stress and cellular damage . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

L-Pyrrolidonecarboxyl-L-Alanine is involved in several metabolic pathways. It interacts with enzymes such as pyroglutamyl peptidase, which plays a role in the hydrolysis of pyroglutamyl residues from peptides . This interaction can affect the overall metabolic flux and levels of metabolites within the cell. Additionally, L-Pyrrolidonecarboxyl-L-Alanine may influence other metabolic pathways by modulating the activity of key enzymes and cofactors.

Transport and Distribution

The transport and distribution of L-Pyrrolidonecarboxyl-L-Alanine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution of L-Pyrrolidonecarboxyl-L-Alanine can influence its activity and function, as well as its overall bioavailability within the organism.

Subcellular Localization

L-Pyrrolidonecarboxyl-L-Alanine is localized in specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications may direct the compound to particular organelles or regions within the cell . This subcellular localization is crucial for its activity and function, as it ensures that L-Pyrrolidonecarboxyl-L-Alanine interacts with the appropriate biomolecules and participates in relevant biochemical processes.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-4(8(13)14)9-7(12)5-2-3-6(11)10-5/h4-5H,2-3H2,1H3,(H,9,12)(H,10,11)(H,13,14)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJVJUARZXCJJP-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175548 | |

| Record name | L-Pyroglutamyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21282-08-6 | |

| Record name | L-Pyroglutamyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021282086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Pyroglutamyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential cognitive benefits of L-Pyroglutamyl-L-alanine, and how does its structure relate to these effects?

A1: L-Pyroglutamyl-L-alanine, a structural analog of the nootropic drug piracetam, has demonstrated potential in improving cognitive function. [] Research suggests it may enhance memory formation, specifically in tasks like passive avoidance tests in rats. [] This effect is thought to be independent of psychomotor stimulation, indicating a specific cognitive action. [] While the exact mechanism is unclear, studies show L-Pyroglutamyl-L-alanine increases the amplitude of transcallosal responses in brain regions associated with learning and memory, suggesting a potential mechanism for its observed effects. []

Q2: How stable is L-Pyroglutamyl-L-alanine in biological environments?

A2: L-Pyroglutamyl-L-alanine exhibits promising stability in the presence of enzymes found in serum and enterocytes, as revealed by MR-spectrometry analysis. [] This suggests the dipeptide might resist rapid degradation in the body, potentially contributing to its bioavailability and duration of action.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

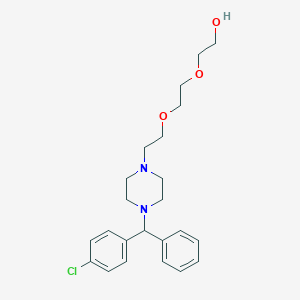

![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)